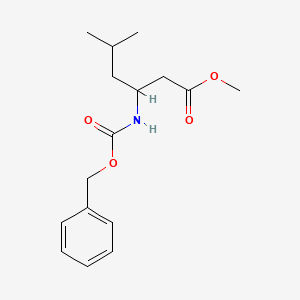

Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate

Description

Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate (CAS: 96386-94-6) is an ester derivative featuring a benzyloxycarbonyl (Cbz) protected amine group at position 3 and a methyl branch at position 5 of a hexanoate backbone . This compound is primarily utilized in peptide synthesis and medicinal chemistry as a chiral building block due to its stereochemical stability and ease of deprotection under catalytic hydrogenation conditions . Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol.

Properties

IUPAC Name |

methyl 5-methyl-3-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-12(2)9-14(10-15(18)20-3)17-16(19)21-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFRZHWCVFSFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by esterification to introduce the methyl ester functionality. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the esterification step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate can undergo various chemical reactions, including:

Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions to form corresponding carbonyl compounds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols and amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amine or carboxylate moiety, which can then interact with biological targets. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- Chain Length and Flexibility: The hexanoate backbone in the target compound allows for greater conformational flexibility compared to shorter propanoate analogs (e.g., compound 35) or rigid heterocycles (e.g., imidazole derivatives) .

- Functional Groups : Replacement of the ester with a carboxylic acid (as in ) alters solubility and reactivity, making the acid form more polar but less stable in basic conditions.

- Steric and Electronic Effects: Substituents like cyano (in 3af) or tert-butylphenyl (in 35) introduce steric hindrance and electronic modulation, impacting binding affinity in biological systems .

Key Observations :

- Efficiency : Yields for analogs like 3af and 35 are moderate (38–39%), reflecting challenges in multi-component reactions .

- Methodology : Photoredox catalysis (for 3af) and thianthrenium chemistry (for 35) highlight advancements in C–H functionalization, whereas classical coupling methods dominate in benzoic acid derivatives .

Physical and Chemical Properties

Table 3: Physicochemical Properties

Key Observations :

- Solubility : The target compound’s ester group enhances lipophilicity, favoring membrane permeability in drug design, whereas carboxylic acid analogs require polar solvents .

- Stability: The Cbz group’s sensitivity to hydrogenolysis is consistent across analogs, but electron-withdrawing groups (e.g., cyano in 3af) may slow degradation .

Biological Activity

Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate (CAS No. 1311254-59-7) is a compound that has gained attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a benzyloxycarbonyl group attached to the amino acid derivative of 5-methylhexanoic acid. This specific arrangement contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. By binding to the active site or allosteric sites, it can alter enzyme activity, affecting the synthesis or degradation of metabolites.

- Cell Signaling Modulation : It has been shown to influence cell signaling pathways, potentially through interactions with receptors or signaling molecules. This modulation can lead to changes in gene expression and cellular responses.

- Gene Expression Regulation : The compound may also affect transcription factors, leading to alterations in the transcription of genes associated with metabolic processes.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound exhibits significant antibacterial effects, comparable to standard antibiotics, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential applications in cancer treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These results indicate that this compound may induce apoptosis in cancer cells, although further studies are necessary to elucidate the underlying mechanisms.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assessment : Research conducted at a leading cancer research institute evaluated the cytotoxic effects of this compound on various cancer cell lines. The study found that it effectively inhibited cell growth and induced apoptosis in HeLa cells .

- Mechanistic Insights : A recent investigation into the mechanisms of action revealed that the compound interacts with cellular pathways involved in apoptosis, specifically through the activation of caspase cascades .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.